molecular formula C25H27N3O3S B2552005 1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203045-14-0

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2552005
CAS No.: 1203045-14-0
M. Wt: 449.57
InChI Key: FUWMTACTIXSCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is likely to be an organic compound given its structure. It contains a benzhydryl group, a tetrahydroquinoline group, and a urea group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzhydryl group, for example, is a key structural motif in numerous molecules of significant biological potential .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the benzhydryl group is known to participate in various chemical reactions .

Scientific Research Applications

Molecular Docking and Theoretical Studies

Research on related compounds includes studies on their molecular structures, spectral analysis, and theoretical insights into their stability and reactivity. For instance, a study by A. El-Azab et al. (2016) utilized FT-IR, FT-Raman spectroscopy, and molecular docking to investigate the structural stability and potential biological activity of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate. This research highlighted the molecule's stability and potential interaction with biological targets, suggesting applications in drug design and pharmacology (El-Azab et al., 2016).

Synthetic Pathways and Chemical Reactions

Another aspect of scientific research on related compounds involves exploring synthetic pathways and chemical reactions. For example, Suryakanta Dalai et al. (2006) reported on the synthesis of variously substituted tetrahydroquinazolinone derivatives via Diels–Alder reactions, providing insights into new synthetic methods that could be applicable to the synthesis and functionalization of compounds like 1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (Dalai et al., 2006).

Applications in Anion Complexation and Material Science

The research on macrocyclic bis(ureas) by Claudia Kretschmer et al. (2014) explores their use as ligands for anion complexation. Such studies suggest potential applications of related urea derivatives in material science, particularly in the development of sensors or materials for selective ion recognition and separation (Kretschmer et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, 1-benzhydryl-3-phenylureas are reported as cannabinoid receptor 1 inverse agonists which lead to reduction in appetite and can be used as anti-obesity agents .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

1-benzhydryl-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-2-32(30,31)28-17-9-14-21-18-22(15-16-23(21)28)26-25(29)27-24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,15-16,18,24H,2,9,14,17H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWMTACTIXSCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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